molecular formula C3H3FN2 B13662254 3-Fluoro-3H-pyrazole CAS No. 921604-87-7

3-Fluoro-3H-pyrazole

Cat. No.: B13662254
CAS No.: 921604-87-7
M. Wt: 86.07 g/mol
InChI Key: IXMOTXMMWNXTLB-UHFFFAOYSA-N
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Description

3-Fluoro-3H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one fluorine atom attached to the third carbon. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with 3-fluoroprop-2-en-1-one under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. Catalysts like palladium or copper may be used to facilitate the reaction, and the process can be optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Fluoro-3H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds or electrostatic interactions with the target. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3H-pyrazole: Similar structure but with a methyl group instead of a fluorine atom.

    3-Chloro-3H-pyrazole: Contains a chlorine atom instead of fluorine.

    3-Bromo-3H-pyrazole: Contains a bromine atom instead of fluorine

Uniqueness

3-Fluoro-3H-pyrazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in medicinal chemistry and other applications .

Properties

CAS No.

921604-87-7

Molecular Formula

C3H3FN2

Molecular Weight

86.07 g/mol

IUPAC Name

3-fluoro-3H-pyrazole

InChI

InChI=1S/C3H3FN2/c4-3-1-2-5-6-3/h1-3H

InChI Key

IXMOTXMMWNXTLB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC1F

Origin of Product

United States

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